7-羟基邻苯二甲酸内酯

描述

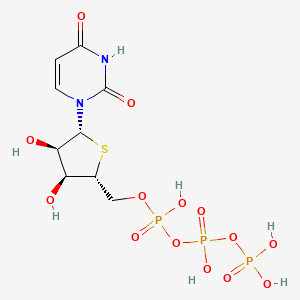

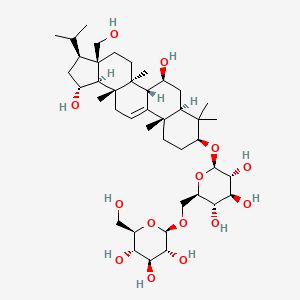

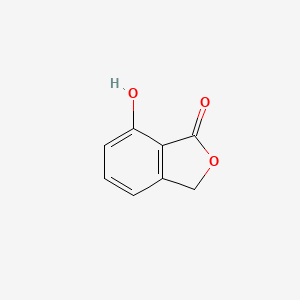

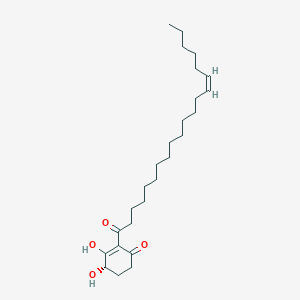

7-Hydroxyphthalide is a salicyl lactone . Its chemical structure is elucidated as 7-hydroxy-3H-isobenzofuran-1-one . It is known as a medical material .

Synthesis Analysis

7-Hydroxyphthalide can be synthesized by the reduction of 3-hydroxyphthalic anhydride using NaBH4 . Another method involves the use of unsaturated lactones via 2-trialkylsiloxyfurans . Both enantiomers of 3-butyl-7-hydroxyphthalide were synthesized starting from methyl 2,6-dihydroxybenzoate .Molecular Structure Analysis

The molecular formula of 7-Hydroxyphthalide is C8H6O3 . The average mass is 150.131 Da and the monoisotopic mass is 150.031693 Da .科学研究应用

天然化合物分析

- 自然界中的证据:7-羟基邻苯二甲酸内酯最初在革螨和节螨中都有报道。然而,Heethoff 和 Raspotnig(2011 年)的一项研究表明,它是 γ-螨醛在提取后化学转化的结果,而不是这些物种油腺分泌物的天然化合物 (Heethoff & Raspotnig, 2011).

药物研究

- 抗菌特性:秦等人的研究(2019 年)从内生真菌 Penicillium vulpinum 中鉴定了两种新的邻苯二甲酸内酯衍生物,包括 7-羟基邻苯二甲酸内酯。该化合物对各种病原体表现出中等的抗菌活性 (Qin et al., 2019).

- 从海洋真菌中分离:Afiyatullov 等人(2015 年)从海洋真菌 Penicillium claviforme 中分离出一种新的邻苯二甲酸内酯衍生物,3-[2′(R)-羟基丁基]-7-羟基邻苯二甲酸内酯,展示了该化合物在海洋生物技术中的多样化来源和潜在应用 (Afiyatullov et al., 2015).

合成化学

- 合成途径:7-羟基邻苯二甲酸内酯和相关化合物的合成已在各种研究中得到探索。段和托尼(2005 年、2006 年)开发了一种高度区域选择性的一锅合成方法,说明了该化合物在合成化学中的重要性 (Duan & Toney, 2005), (Duan & Toney, 2006).

生物活性

- 抗氧化和抗炎特性:Ortega 等人(2022 年)合成了一系列 3-芳基邻苯二甲酸内酯衍生物,以确定它们的抗氧化和抗炎活性。该研究证明了该化合物在治疗炎症性疾病方面的潜力 (Ortega et al., 2022).

环境研究

- 邻苯二甲酸酯暴露分析:Rudel 等人(2011 年)调查了食品包装对邻苯二甲酸酯(包括 7-羟基邻苯二甲酸内酯)暴露的贡献。这项研究对于了解人类通过饮食接触此类化学物质至关重要 (Rudel et al., 2011).

化学合成和催化

- 卡宾催化的反应:刘等人(2019 年)开发了卡宾催化的羟基邻苯二甲酸内酯动力学拆分和不对称酰化反应。这说明了该化合物在先进化学合成技术中的作用 (Liu et al., 2019).

属性

IUPAC Name |

7-hydroxy-3H-2-benzofuran-1-one | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C8H6O3/c9-6-3-1-2-5-4-11-8(10)7(5)6/h1-3,9H,4H2 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

PTWPWUVEQZXOFJ-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1C2=C(C(=CC=C2)O)C(=O)O1 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C8H6O3 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID20473979 | |

| Record name | 7-hydroxyphthalide | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID20473979 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

150.13 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS RN |

3956-91-0 | |

| Record name | 7-hydroxyphthalide | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID20473979 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

Q & A

Q1: Can you describe the chemical structure of 7-Hydroxyphthalide?

A1: 7-Hydroxyphthalide is a lactone derived from salicylic acid. Its structure consists of a benzene ring fused to a five-membered lactone ring, with a hydroxyl group attached to the seventh position of the benzene ring.

Q2: What is the molecular formula and weight of 7-Hydroxyphthalide?

A2: The molecular formula of 7-Hydroxyphthalide is C8H6O3 and its molecular weight is 150.13 g/mol.

Q3: How is 7-Hydroxyphthalide synthesized?

A4: Several synthetic routes to 7-Hydroxyphthalide have been described in the literature. One common method involves the reduction of 3-hydroxyphthalic anhydride using sodium borohydride []. Another approach utilizes Diels-Alder adducts of maleic anhydride and 2-trialkylsiloxy furans, which upon treatment with hydrobromic acid, yield 3-hydroxyphthalic anhydrides. These anhydrides can then be regiospecifically reduced to 7-Hydroxyphthalide using excess sodium borohydride [].

Q4: Are there any spectroscopic data available for 7-Hydroxyphthalide?

A5: Yes, the structure of 7-Hydroxyphthalide has been confirmed through spectroscopic techniques like GC/MS and GC/FT-IR []. NMR spectroscopy, particularly 1D and 2D NMR, has also been employed to elucidate the structures of 7-Hydroxyphthalide derivatives [].

Q5: What is the biological activity of 7-Hydroxyphthalide?

A6: 7-Hydroxyphthalide has been reported to exhibit antibacterial activity. For instance, a derivative of 7-Hydroxyphthalide, (-)-3-carboxypropyl-7-hydroxyphthalide, isolated from Penicillium vulpinum, showed moderate antibacterial activity against Bacillus subtilis, Shigella dysenteriae, and Enterobacter areogenes []. Another study demonstrated that 7-Hydroxyphthalide, along with other compounds, contributed to the cytotoxic activity of a mycelial extract from the fungus Aspergillus unguis against various human cancer cell lines [].

Q6: What is the stability of 7-Hydroxyphthalide?

A9: While 7-Hydroxyphthalide can be isolated and characterized, it appears to be susceptible to degradation, particularly under specific storage conditions. Studies have shown that 2-formyl-3-hydroxybenzaldehyde (γ-acaridial) can transform into 7-Hydroxyphthalide when stored at room temperature []. This finding highlights the importance of considering storage conditions when analyzing samples for the presence of these compounds.

体外研究产品的免责声明和信息

请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。

![3-ethyl-1-[6-methoxy-5-(2-methoxypyrimidin-5-yl)-1H-1,3-benzodiazol-2-yl]urea](/img/structure/B1249678.png)

![(7R)-7-[[(2Z)-2-(2-amino-1,3-thiazol-4-yl)-2-hydroxyiminoacetyl]amino]-3-ethenyl-8-oxo-5-thia-1-azabicyclo[4.2.0]oct-2-ene-2-carboxylic acid](/img/structure/B1249680.png)

![8-[(1-Oxidopyridin-1-ium-4-yl)methyl]-8-(pyridin-4-ylmethyl)-3,13-diazatricyclo[7.4.0.02,7]trideca-1(9),2(7),3,5,10,12-hexaene](/img/structure/B1249686.png)